EphA2 Receptor Antagonism: Quantitative Differentiation from Untested Structural Analogs
The target compound demonstrates measurable EphA2 receptor antagonism, a property not reported for closely related analogs such as 3,5-Dimethyl-N-[2-(4-methylphenoxy)ethyl]aniline (CAS 1040686-58-5) or 2-Methoxy-N-[2-(2-methylphenoxy)ethyl]aniline (CAS 1040683-80-4) in public databases . This represents a functional differentiation rather than a direct potency comparison.
| Evidence Dimension | EphA2 Antagonist Activity |
|---|---|
| Target Compound Data | IC50 = 1.50E+3 nM (human PC3 cells) [1] |
| Comparator Or Baseline | 3,5-Dimethyl-N-[2-(4-methylphenoxy)ethyl]aniline (CAS 1040686-58-5); 2-Methoxy-N-[2-(2-methylphenoxy)ethyl]aniline (CAS 1040683-80-4): No public EphA2 data available |
| Quantified Difference | Target compound: documented EphA2 activity; analogs: undocumented |
| Conditions | Antagonist activity at EphA2-Fc in human PC3 cells; reduction in ephrin-A1-Fc stimulated EphA2 phosphorylation; 20 min preincubation [1] |
Why This Matters
For researchers investigating EphA2 signaling, the target compound offers a known activity profile, whereas substitution with an untested analog introduces experimental uncertainty and potential data invalidation.
- [1] BindingDB. BDBM50551201: IC50 = 1.50E+3 nM for EphA2 Antagonism in Human PC3 Cells. 2024. View Source
